HH-Folic acid

Description

Contextualization of Folic Acid Derivatives in Scientific Inquiry

Folic acid and its derivatives, collectively known as folates, are indispensable for a multitude of biological functions. nih.gov These water-soluble B vitamins are crucial for the synthesis of DNA and RNA, as well as for protein metabolism. aacrjournals.org They are central to one-carbon metabolism, a network of reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and for the remethylation of homocysteine to methionine. nih.govcapes.gov.br The biologically active form, tetrahydrofolate (THF), is derived from the reduction of dietary folic acid. hoelzel-biotech.com

The vital role of folates in cell division and growth has made them a focal point of research, particularly in cancer therapy. aacrjournals.org Recognizing that rapidly proliferating cancer cells have a high demand for folates, scientists began developing folate antagonists, or antifolates, in the mid-20th century. researchgate.net These compounds are designed to interfere with folate metabolism, thereby inhibiting the growth of cancer cells. This line of inquiry has led to the development of crucial chemotherapeutic agents and has spurred the synthesis of a wide array of folic acid derivatives to investigate the nuances of folate-dependent pathways.

Identification and Classification of HH-Folic Acid as a Specialized Folic Acid Derivative

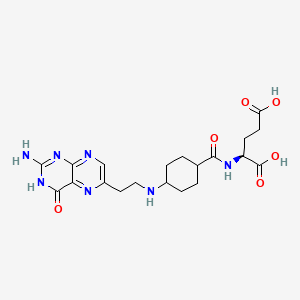

This compound is a synthetic derivative of vitamin B9, identified by the CAS number 83704-88-5. hoelzel-biotech.comtargetmol.comcymitquimica.comtargetmol.cn Its chemical formula is C20H27N7O6, and it has a molecular weight of 461.47 g/mol . cymitquimica.com While sometimes colloquially associated with homofolic acid, it is a distinct chemical entity. Homofolic acid (CAS 3566-25-4) has a different chemical formula (C20H21N7O6) and molecular weight (455.4 g/mol ). cymitquimica.comnih.gov The structure of homofolic acid features an additional methylene (B1212753) group in the side chain compared to folic acid. ontosight.ai The chemical formula of this compound suggests it is a reduced form of a homofolate derivative.

In the laboratory setting, this compound is classified as an inhibitor and is utilized for research purposes. cymitquimica.com Its structural modifications from the parent folic acid molecule allow it to interact with and modulate the activity of folate-dependent enzymes, making it a valuable tool for biochemical and pharmacological studies.

Historical Development and Emerging Research Trajectories of this compound

The development of this compound is rooted in the broader history of antifolate research that began in the 1940s. The discovery that folic acid could stimulate the growth of leukemic cells led to the hypothesis that folate antagonists could inhibit cancer cell proliferation. researchgate.net This spurred the synthesis of numerous folic acid analogs.

Research into homofolic acid and its derivatives began in earnest in the 1960s. acs.org Early studies focused on the synthesis of these compounds and their potential as antifolates. researchgate.netresearchgate.net For instance, a 1972 paper described an improved synthesis of homofolic acid. researchgate.net These early investigations established that homofolates could act as inhibitors of key enzymes in folate metabolism.

Emerging research continues to explore the potential of homofolate derivatives. These compounds are used to study the mechanisms of folate-dependent enzymes and transport proteins. For example, derivatives of homofolic acid have been instrumental in studying the activity of folylpolyglutamate synthetase (FPGS), an enzyme that is crucial for retaining folates within the cell. capes.gov.bruniprot.orgproteopedia.org By examining how compounds like this compound and other homofolates interact with enzymes such as dihydrofolate reductase and thymidylate synthase, researchers can gain deeper insights into cellular metabolism and develop more targeted therapeutic strategies. aacrjournals.orgnih.govnih.gov Current research trajectories include the design of novel antifolates with improved selectivity for cancer cells and the investigation of their role in overcoming drug resistance.

Research Findings on Homofolate Derivatives

The following tables summarize key research findings related to homofolate derivatives, providing insights into their biochemical activity.

Table 1: Inhibition of Folate-Dependent Enzymes by Homofolate Derivatives

| Enzyme | Inhibitor | Organism/Cell Line | Ki or IC50 Value | Reference(s) |

| Dihydrofolate Synthetase | Dihydrohomopteroate | Escherichia coli B | 9.2 µM (Ki) | nih.gov |

| Dihydrofolate Reductase | Pyrimethamine | Plasmodium falciparum (HB3, resistant) | 2.0 ± 0.3 nM (Ki) | nih.gov |

| Dihydrofolate Reductase | Pyrimethamine | Plasmodium falciparum (7G8, resistant) | 8.9 ± 0.8 nM (Ki) | nih.gov |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | (6R,S)-H4HPteGlu4-6 | Human Lymphoma (Manca) | 0.3 - 1.3 µM (IC50) | capes.gov.br |

| Thymidylate Synthase | HPteGlu5-6 | Human Lymphoma (Manca) | 8 µM (IC50) | capes.gov.br |

H4HPteGlu: Tetrahydrohomofolate, HPteGlu: Homofolate

Table 2: Substrate Activity of Homofolate Derivatives with Folate-Metabolizing Enzymes

| Enzyme | Substrate/Analog | Observation | Reference(s) |

| Folylpolyglutamate Synthetase (FPGS) | Homofolate Derivatives | Used to study the conversion of folates to polyglutamate derivatives. | capes.gov.bruniprot.orgproteopedia.org |

| Dihydrofolate Reductase | Hexahydrohomofolic acid derivatives | Not effective substrates for L. casei dihydrofolate reductase. | nih.gov |

| Thymidylate Synthase | Hexahydrohomofolic acid derivatives | Not effective substrates for L. casei thymidylate synthase. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

83704-88-5 |

|---|---|

Molecular Formula |

C20H27N7O6 |

Molecular Weight |

461.47 |

IUPAC Name |

(2S)-2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]cyclohexanecarbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H27N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h9-11,13,22H,1-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)/t10?,11?,13-/m0/s1 |

InChI Key |

HSDLNPMYTYMYLO-LOWVWBTDSA-N |

SMILES |

C1CC(CCC1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HH-Folic acid; 1',2',3',4',5',6'-Hexahydrohomofolic acid; |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies for Hh Folic Acid

Chemical Synthesis Pathways of Homofolic Acid

The synthesis of homofolic acid and its derivatives involves multi-step processes, often starting from pteridine (B1203161) precursors and employing specific condensation reactions.

Precursor Chemistry and Optimized Reaction Mechanisms

A practical and established pathway for synthesizing homofolic acid involves the condensation of a protected pteridine with a derivative of p-aminobenzoylglutamic acid. A key precursor is homopteroic acid, which serves as an intermediate. cymitquimica.com One common synthetic route involves the reaction of 2,4,5-triamino-6(1H)-pyrimidinone with 1-acetoxy-4-[N-acetyl-(p-carbethoxyphenyl)amino]-2-butanone. cymitquimica.com

Another crucial strategy revolves around the use of N-protected pteroic acid derivatives. Specifically, N¹⁰-(trifluoroacetyl)pteroic acid is a valuable intermediate. unimib.itrsc.orgresearchgate.netnih.gov This precursor can be synthesized by reacting pteroic acid with trifluoroacetic anhydride (B1165640). unimib.itrsc.org The N¹⁰-trifluoroacetyl group serves as a protecting group, allowing for selective reactions at other sites of the molecule. This protected intermediate is then coupled with a desired amino acid or its derivative, such as a glutamate (B1630785) ester, via a mixed anhydride condensation to form the final conjugate. researchgate.net This method provides a high degree of control over the final product structure.

The synthesis of reduced derivatives, which are often the biologically active forms, starts from homofolic acid. For instance, tetrahydrohomofolic acid (THHFA) is prepared by the catalytic hydrogenation of homofolic acid, typically using a platinum oxide catalyst under a hydrogen atmosphere. google.comgoogle.comvulcanchem.com This reaction must be conducted in the dark and under an inert atmosphere (e.g., argon) to prevent oxidation of the highly sensitive tetrahydro derivative. google.com

Table 1: Key Precursors in Homofolic Acid Synthesis

| Precursor Name | CAS Number | Role in Synthesis | Reference |

|---|---|---|---|

| Homopteroic Acid | 4833-56-1 | Intermediate in HFA synthesis | cymitquimica.com |

| 2,4,5-Triamino-6(1H)-pyrimidinone | 19640-83-8 | Pteridine ring source | cymitquimica.com |

| N¹⁰-(Trifluoroacetyl)pteroic acid | 37793-53-6 | Protected precursor for coupling reactions | unimib.itrsc.org |

This table is generated based on the research findings in the provided text.

Novel Approaches in HH-Folic Acid Synthetic Routes

Research into novel synthetic routes aims to create analogues with altered properties or to improve the efficiency and yield of existing methods. One such approach is the synthesis of 1',2',3',4',5',6'-hexahydrohomofolic acid, where the benzene (B151609) ring of the PABA moiety is replaced by a cyclohexane (B81311) ring. This synthesis was achieved using the Boon-Leigh strategy to ensure an unambiguous structure. nih.gov

The synthesis of specific reduced derivatives has also been optimized. For example, N⁵-methyltetrahydrohomofolic acid can be prepared from homofolic acid by first reducing it to THHFA, which is then immediately reacted with formaldehyde (B43269) to produce an intermediate (5,11-methylenetetrahydrohomofolate). This intermediate is subsequently reduced with sodium borohydride (B1222165) to yield the final N⁵-methyl product. google.com Similarly, 5,11-methenyltetrahydrohomofolate is synthesized by treating THHFA with triethyl orthoformate in glacial acetic acid. nih.gov A one-step synthesis for 5-formyl-5,6,7,8-tetrahydrohomofolic acid from homofolic acid using dimethylamine-borane in formic acid has also been reported, offering a more direct route to this derivative. nih.gov

Functionalization and Conjugation Methods for Homofolic Acid

The functional groups on homofolic acid, particularly the carboxylic acid groups of the glutamate moiety, provide sites for conjugation to other molecules, including polymers and research probes.

Polymer Conjugation Techniques for Materials Science Applications (e.g., Nanohydrogel Integration)

While direct examples of homofolic acid integration into nanohydrogels are not extensively documented, the strategies used for folic acid serve as a direct precedent. Folic acid has been conjugated to various polymers to create targeted drug delivery systems. For instance, folic acid-conjugated polymeric nanoparticles have been prepared via emulsion polymerization. researchgate.net In a similar vein, folic acid-based hydrogels have been developed by conjugating folic acid with dopamine, which then co-assembles with other molecules to form the hydrogel network. nih.gov These hydrogels exhibit properties suitable for targeted delivery, such as pH sensitivity and mucosal adhesion. nih.govnih.govnih.gov

Given the structural similarity, homofolic acid can be conjugated to polymers like polyethylene (B3416737) glycol (PEG) or integrated into hydrogel networks using similar chemistries. nih.govnih.govavantiresearch.comsigmaaldrich.com The carboxylic acid groups can be activated (e.g., using carbodiimide (B86325) chemistry) to form amide bonds with amine-functionalized polymers or hydrogel precursors. nih.gov Such materials could leverage the targeting potential of the homofolate moiety for applications in materials science and nanomedicine. The synthesis of polyglutamyl and polylysyl derivatives of homofolic acid analogues has been reported, representing a form of polymer conjugation where the "polymer" is a polypeptide chain. google.comgoogle.comgoogle.comgoogle.comgoogleapis.comgoogleapis.com

Linker Chemistry for Bioconjugation in Research Probes

The attachment of homofolic acid to other molecules for use as research probes or in targeted therapies often requires the use of chemical linkers. medkoo.comconju-probe.comconju-probe.com These linkers can space the homofolate moiety from the payload, ensuring that the binding affinity to its target is not sterically hindered. Bivalent linkers, which can couple two or more chemical entities, are particularly useful. google.comgoogle.comgoogle.com

The conjugation chemistry typically involves reacting a functional group on the linker with one of the carboxyl groups on the glutamate tail of homofolic acid. For example, linkers containing a primary amine can be coupled to the activated carboxyl group of homofolic acid to form a stable amide bond. google.com The other end of the linker would possess a reactive group (e.g., maleimide, azide (B81097), alkyne) for attachment to the desired probe or drug. conju-probe.comsigmaaldrich.comnih.gov For instance, PEG-based PROTAC linkers containing azide or other reactive groups are commercially available and could be adapted for homofolic acid conjugation. medkoo.com

Table 2: Common Linker Types and Conjugation Chemistries

| Linker Type | Reactive Groups | Conjugation Chemistry | Application | Reference |

|---|---|---|---|---|

| Polyethylene Glycol (PEG) | Amine, Carboxylic Acid, Azide, Alkyne | Amidation, Click Chemistry | Improving solubility, Spacing | nih.govnih.govavantiresearch.comsigmaaldrich.com |

| Alkylene Diamine | Primary Amines | Amidation | Short spacer for probes | google.com |

| Heterobifunctional (e.g., SMCC) | NHS-ester, Maleimide | Amidation, Thiol-Michael addition | Antibody-drug conjugates | researchgate.net |

This table summarizes general linker technologies applicable to the functionalization of molecules like homofolic acid.

Strategies for Enhancing Stability and Purity of Homofolic Acid Conjugates

The stability and purity of homofolic acid and its conjugates are critical for their application. Reduced derivatives like tetrahydrohomofolic acid are particularly susceptible to oxidation. google.com Strategies to enhance stability often involve their immediate conversion into more stable forms, such as N⁵-methyltetrahydrohomofolic acid or 5,11-methenyltetrahydrohomofolate, which show greater stability towards oxidation compared to the parent tetrahydro- compound. google.comgoogle.comresearchgate.net The synthesis and subsequent handling of these compounds are performed in the dark and under inert gas to minimize degradation. google.com

Purification of homofolic acid and its conjugates is essential to remove starting materials, side products, and other contaminants. Chromatographic techniques are the primary methods employed. Ion-exchange chromatography is effective for purifying pteroic acid and its derivatives, which are precursors to homofolic acid. google.com For instance, a method involving an ion-exchange support and elution with a high pH mobile phase, followed by precipitation at low pH, has been described for pteroic acid purification. google.com

For conjugates, purification methods must be capable of separating the final product from unconjugated starting materials. Gel filtration chromatography (e.g., using Sephadex LH-20) is used for the final purification of pteroyl-oligo-γ-glutamates. researchgate.net High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a standard method for purifying and analyzing the purity of folate conjugates. google.com For larger bioconjugates, such as those attached to proteins or oligonucleotides, size-exclusion chromatography (SEC) and molecular weight cut-off (MWCO) centrifugation are effective purification strategies. nih.gov

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

A comprehensive and scientifically accurate article focusing solely on the chemical compound “this compound” and adhering to the provided outline cannot be generated at this time. Extensive searches of scientific literature and chemical databases have determined that while a compound designated "this compound" is listed by some chemical suppliers with the Chemical Abstracts Service (CAS) number 83704-88-5 and a molecular formula of C20H27N7O6, there is a significant lack of publicly available research on its specific biological interactions. cymitquimica.comnih.gov

The investigation into this subject included targeted searches for "this compound," "homo-homo-folic acid," and related terms across various scientific publication databases. These searches aimed to uncover data pertaining to the specific sections requested:

Molecular and Cellular Interaction Mechanisms of Hh Folic Acid

Enzyme Interactions and Mechanistic Studies of HH-Folic Acid within One-Carbon Metabolism Research (non-clinical focus)

The results of this comprehensive search indicate that there are no specific studies, theoretical models, or experimental data published in the accessible scientific literature that correspond to the molecular and cellular interaction mechanisms of the compound specifically identified as "this compound."

While there is a vast body of research on folic acid and its various derivatives and conjugates, including their binding to folate receptors, cellular uptake, and roles in one-carbon metabolism, this information cannot be accurately extrapolated to "this compound" without knowledge of its precise chemical structure and dedicated studies. pdbj.orgnih.govacs.orgnih.gov The molecular formula C20H27N7O6 differs from that of folic acid (C19H19N7O6), suggesting a distinct chemical entity, but its structural identity and biological properties are not described in the available literature. cymitquimica.commdpi.com

Generating content for the requested article would require speculation, which would violate the core instruction for scientifically accurate and verifiable information. Therefore, to maintain the integrity of the scientific information provided, an article on "this compound" cannot be constructed.

Analytical Methodologies for Hh Folic Acid Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of 5,10-methenyltetrahydrofolate and its derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the most powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within a molecule. For 5,10-methenyltetrahydrofolate, NMR is crucial for confirming the presence and connectivity of the methenyl bridge between the N5 and N10 positions of the tetrahydrofolate backbone. Research has utilized ¹H NMR spectroscopy to characterize in-house synthesized 5,10-methenyltetrahydrofolate and to distinguish it from its degradation products, such as 10-formyldihydrofolate. montclair.edu This has been critical in correcting misinterpretations of other spectral data in historical literature. montclair.edu The Human Metabolome Database also provides predicted ¹H NMR spectra for (6R)-5,10-methenyltetrahydrofolate in D₂O, which serves as a valuable reference for researchers. hmdb.cahmdb.ca Furthermore, solution NMR has been employed to determine the three-dimensional structure of enzymes that synthesize this cofactor, such as 5,10-methenyltetrahydrofolate synthetase from Aquifex aeolicus. rcsb.orgpdbj.org

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio of ionized molecules, thereby confirming the molecular weight and elemental composition. High-resolution mass spectrometry can provide exact mass measurements, which are critical for distinguishing between folate species with very similar masses. Tandem mass spectrometry (MS/MS) is particularly valuable as it involves fragmenting the parent ion and analyzing the resulting daughter ions, providing structural information and enhancing specificity. The Human Metabolome Database lists predicted LC-MS/MS spectra for 5,10-methenyltetrahydrofolate, which are essential for its identification in complex mixtures. hmdb.ca

| Technique | Parameter | Observed/Predicted Value/Feature | Reference |

|---|---|---|---|

| NMR Spectroscopy | Method | Solution NMR | rcsb.orgpdbj.org |

| NMR Spectroscopy | Application | Structural elucidation and differentiation from degradation products | montclair.edu |

| Mass Spectrometry | Technique | Tandem Mass Spectrometry (LC-MS/MS) | hmdb.cathermofisher.commdpi.com |

| Mass Spectrometry | Ionization Mode | Positive Electrospray Ionization (ESI+) | thermofisher.comresearchgate.net |

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone for separating 5,10-methenyltetrahydrofolate from other folate derivatives and quantifying it in biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used methods.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or diode-array detection (DAD) is a common method for folate analysis. However, the analysis of 5,10-methenyltetrahydrofolate is complicated by its instability. It can interconvert with 5-formyltetrahydrofolate and 10-formyltetrahydrofolate depending on the pH of the mobile phase. nih.govslu.se For instance, acidic conditions can lead to the conversion of other formyl folates into the more stable 5,10-methenyltetrahydrofolate, potentially leading to inaccurate quantification. slu.seresearchgate.net Therefore, careful control of mobile phase pH and the use of antioxidants are critical. slu.seresearchgate.net Some methods avoid direct measurement, instead converting other folates to a single, stable derivative for quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of multiple folate vitamers simultaneously, including 5,10-methenyltetrahydrofolate. thermofisher.commdpi.comnutrition.org This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Researchers have developed robust UHPLC-MS/MS methods for the simultaneous quantification of up to ten one-carbon folate metabolites in various biological samples, including human plasma, serum, whole blood, and mouse embryos. mdpi.com These methods often employ stable isotope-labeled internal standards to ensure high accuracy and precision. nih.govresearchgate.net

| Method | Column | Mobile Phase Example | Detection | Application | Reference |

|---|---|---|---|---|---|

| UHPLC-MS/MS | Acquity UPLC HSS C18 | Gradient elution with water and methanol (B129727) containing acetic acid | Positive ESI, Multiple Reaction Monitoring (MRM) | Quantification in patient fibroblasts | nih.gov |

| UHPLC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometry | Simultaneous quantification of multiple folates in human and mouse biological samples | mdpi.com |

| LC-MS/MS | Chromolith RP-18 | Acidic mobile phase | Tandem Mass Spectrometry | Investigation of folate stability and interconversion | nih.gov |

| HPLC | Not specified | Moderate acidic buffers (pH > 3) | UV/DAD | Analysis of 5-formyltetrahydrofolate and its interconversion products | slu.seresearchgate.net |

Advanced Imaging Techniques for Tracking HH-Folic Acid and its Conjugates in Non-Human Research Models

Advanced imaging techniques enable the non-invasive visualization and tracking of folate uptake in real-time within living organisms, which is particularly valuable in cancer research due to the overexpression of folate receptors (FR) on many tumor cells. These methods typically use folate conjugates, where a folic acid molecule (or a derivative) is linked to an imaging probe.

Fluorescence Imaging utilizes folate conjugated to fluorescent dyes, often in the near-infrared (NIR) range (650–900 nm) to maximize tissue penetration and minimize autofluorescence. dicp.ac.cndicp.ac.cnnih.gov For example, a probe named FolateSiR-1, which links a folate ligand to a silicon-rhodamine fluorophore, has been used for rapid, high-contrast imaging of FR-expressing tumors in mice. dicp.ac.cndicp.ac.cnnih.gov Another approach involves activatable probes that become fluorescent only after being internalized and cleaved by tumor-associated enzymes, thereby reducing background signal. rsc.org

Nuclear Imaging , including Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), employs folate conjugated to radionuclides. These radioconjugates allow for highly sensitive, whole-body imaging of FR-positive tissues. For instance, ⁶⁸Ga-NOTA-folate conjugates have been evaluated for PET imaging of human KB tumor xenografts in nude mice, demonstrating significant tumor uptake. snmjournals.orgiiarjournals.org Similarly, folate has been conjugated to antibodies labeled with radionuclides like ¹²⁵I for preclinical evaluation in tumor-bearing mice. iiarjournals.org Bioluminescence Resonance Energy Transfer (BRET) has also been explored, using self-illuminating nanoprobes like BRET-Qdot conjugated with folate (BQ-Folate) to detect primary tumors and metastases in mouse models of pancreatic cancer without the need for an external light source. researchgate.net

| Probe Name/Type | Imaging Modality | Target | Non-Human Model | Key Finding | Reference |

|---|---|---|---|---|---|

| FolateSiR-1 | Near-Infrared Fluorescence | Folate Receptor-α | Tumor-bearing mice | Rapid, high-contrast tumor visualization (TBR up to 83) | dicp.ac.cndicp.ac.cnnih.gov |

| Cathepsin B-activatable probe | Near-Infrared Fluorescence | Folate Receptor / Cathepsin B | Ovarian cancer mouse model | Fluorescence activation upon internalization and cleavage | rsc.org |

| ⁶⁸Ga-NOTA-folate | PET | Folate Receptor | Nude mice with KB xenografts | Significant tumor uptake and favorable biodistribution | iiarjournals.org |

| BQ-Folate (BRET-Qdot) | Bioluminescence (BRET) | Folate Receptor | Pancreatic cancer mouse model | Detection of primary tumor and early-stage metastases | researchgate.net |

Method Validation and Development for this compound in Complex Biological Matrices (non-clinical)

Developing a reliable analytical method for 5,10-methenyltetrahydrofolate in complex biological matrices like plasma, serum, or tissue homogenates requires rigorous validation to ensure the data is accurate and reproducible. montclair.edumdpi.comjrespharm.com Key validation parameters are defined by international guidelines and are crucial for non-clinical research applications.

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components, including other folate vitamers, metabolites, and matrix components. jrespharm.comnih.gov LC-MS/MS provides high selectivity through the use of specific precursor-to-product ion transitions (MRM). researchgate.netnih.gov

Linearity and Range: The method's response must be proportional to the concentration of the analyte over a defined range. Calibration curves are generated, and a good correlation coefficient (r² > 0.99) is typically required. nih.govscielo.br For example, a validated HPLC-MS/MS method for folic acid in human plasma showed excellent linearity over a wide concentration range. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, often assessed through recovery studies in spiked samples. Precision measures the repeatability (intra-assay) and reproducibility (inter-assay) of the method, with a relative standard deviation (%RSD) of less than 15% generally considered acceptable. jrespharm.comnih.gov

Stability: The stability of 5,10-methenyltetrahydrofolate is a major challenge due to its susceptibility to pH changes, oxidation, and temperature. nih.govslu.seresearchgate.net Validation studies must assess its stability during sample collection, processing (e.g., freeze-thaw cycles), and storage. The use of antioxidants like ascorbic acid and 2-mercaptoethanol, along with control of pH, is crucial to prevent degradation. slu.seresearchgate.net Some modern methods use chemical derivatization to create more stable products prior to analysis, which significantly improves stability and sensitivity. acs.org

| Parameter | Description | Common Acceptance Criteria (Non-Clinical) | Reference |

|---|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte from other components. | No significant interfering peaks at the analyte's retention time. | jrespharm.comnih.gov |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) > 0.99 | nih.govscielo.br |

| Accuracy | Closeness of measured value to the true value. | Recovery typically within 85-115% of nominal value. | jrespharm.comnih.gov |

| Precision | Agreement between replicate measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). | jrespharm.com |

| Stability | Chemical stability of the analyte in a given matrix under specific conditions. | Analyte concentration remains within ±15% of the initial concentration. | slu.seresearchgate.netacs.org |

Theoretical and Pre Clinical Non Human Applications of Hh Folic Acid in Materials Science and Biochemistry

Development of Folic Acid-Based Smart Materials (e.g., Thermo-/pH-Responsive Polymers)

The integration of folic acid into "smart" materials—polymers that exhibit significant changes in their properties in response to external stimuli—is a key area of research. These materials are designed to respond to specific environmental cues such as temperature and pH. rsc.orgmdpi.comiipseries.org

Folic acid is often conjugated to polymer backbones to create functionalized materials with targeting capabilities. In thermo-responsive systems, FA can be attached to polymers like poly(N-isopropylacrylamide) (PNIPAAm). nih.govmdpi.com These polymers typically exhibit a Lower Critical Solution Temperature (LCST), a point at which they undergo a reversible phase transition from a soluble (hydrophilic) to an insoluble (hydrophobic) state as the temperature increases. mdpi.com The presence of hydrophilic folic acid molecules can slightly alter the LCST of the polymer, an important factor in designing materials that respond within a specific temperature range. mdpi.com

In the realm of pH-responsive polymers, FA is incorporated into systems containing ionizable groups, such as carboxylic acids or amines. mdpi.comnih.gov These polymers can change their structure or solubility based on the pH of the surrounding environment. For instance, a polymer might be designed to be stable at a neutral pH but undergo a conformational change or degradation in an acidic environment, a characteristic often exploited in materials designed to respond to the acidic microenvironments found in certain biological compartments like endosomes. nih.govmdpi.com The conjugation of FA adds a cell-targeting dimension to this pH-responsiveness. nih.govbangor.ac.uk

Table 1: Examples of Folic Acid-Functionalized Responsive Polymers

| Polymer System | Stimulus | Key Findings in Pre-clinical Research |

|---|---|---|

| FA-conjugated PHEA-b-PNIPAAm | Temperature | The cloud point (a measure of LCST) of the polymers was found to be close to human body temperature. The addition of folic acid slightly increased the phase transition temperature. mdpi.com |

| FA-conjugated poly(methacrylic acid-co-N,N-bis(acryloyl)cystamine) | pH, Temperature, Redox | Microspheres exhibited multi-stimuli responsive characteristics. Degradation could be triggered by reductive agents. nih.gov |

| FA-conjugated Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) on magnetic nanoparticles | pH | The average diameter of the nanoparticles increased from ~350 nm in basic media to ~650 nm in acidic solution due to protonation of the polymer brushes. mdpi.com |

Exploration of Folic Acid in Targeted Delivery Systems for Research Reagents

Beyond its use in smart materials, folic acid serves as a critical targeting moiety for delivering research reagents to specific cells in a laboratory setting. This application leverages the high-affinity interaction between folic acid and the folate receptor, enabling researchers to direct non-therapeutic agents, such as fluorescent dyes or molecular probes, to cells that overexpress this receptor. shs-conferences.orgshs-conferences.org

In this context, FA is covalently attached to various nanocarriers, including nanoparticles, liposomes, and dendrimers. acs.org These FA-decorated nanocarriers can encapsulate or be bound to a research reagent. When introduced into a cell culture, the nanocarriers preferentially bind to and are internalized by folate receptor-positive cells through receptor-mediated endocytosis. nih.gov This targeted delivery is invaluable for non-clinical research, allowing for precise labeling, imaging, and study of specific cell populations without affecting neighboring cells that lack the receptor. This method improves the efficiency and specificity of reagent delivery in experimental models. researchgate.net

Role of Folic Acid as a Molecular Probe in Fundamental Biochemical Research

Folic acid itself, or conjugated with a reporter molecule, can act as a molecular probe to investigate fundamental biochemical and cellular processes. nih.gov By attaching a fluorescent tag to folic acid, researchers can create probes to visualize and track the location and trafficking of the folate receptor on and within cells. researchgate.net

These FA-based probes are instrumental in studying the mechanics of receptor-mediated endocytosis. nih.gov Researchers can observe the binding of the FA-probe to the cell surface, the formation of endocytic vesicles, and the subsequent intracellular pathways of the receptor-ligand complex. This provides critical insights into cellular transport mechanisms. mdpi.com Furthermore, such probes can be used in competitive binding assays to screen for other molecules that interact with the folate receptor or to quantify the number of receptors on different cell types, which is a key aspect of fundamental cell biology research. nih.gov The development of fluorescent probes based on materials like copper nanoclusters has also been explored for the sensitive detection of folic acid itself in various media. rsc.org

Investigation of Folic Acid in In Vitro Cellular Models for Mechanistic Studies

Folic acid is widely used in in vitro cellular models to conduct mechanistic studies on various biological pathways, excluding any investigation into therapeutic efficacy. These studies aim to understand the fundamental roles of folate in cellular metabolism and function.

A primary area of investigation is folate's role in one-carbon metabolism. nih.govmdpi.com This metabolic cycle is crucial for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of DNA, proteins, and lipids. mdpi.comnih.gov By manipulating folate concentrations in cell culture media, researchers can study the downstream effects on DNA replication, gene expression (via epigenetic methylation changes), and cell proliferation in non-clinical models. nih.gov

For example, studies have used in vitro models to show that folic acid can influence oxidative stress levels. In human umbilical vein endothelial cells (used as a general, non-clinical model), folic acid was shown to protect against oxidative damage by reducing reactive oxygen species and markers of DNA damage like 8-hydroxy-2′-deoxyguanosine. nih.gov These types of mechanistic studies help elucidate the biochemical pathways through which folate exerts its effects at a cellular level, providing foundational knowledge for various fields of biology. nih.govnih.gov

Future Directions and Emerging Research Paradigms for Hh Folic Acid

Exploration of Novel Synthetic Routes and Advanced Structural Modifications for Enhanced Research Utility

The development of novel synthetic routes for HH-Folic acid and its analogs is crucial for expanding their availability and facilitating the creation of structurally diverse libraries for research purposes. While classical methods for the synthesis of folic acid analogs have been well-established, contemporary research focuses on improving efficiency, yield, and the introduction of unique structural motifs. google.comacs.org For instance, improved methods for the preparation of key intermediates like pteroic acid are being developed to streamline the synthesis of various folate conjugates. proquest.com

A significant area of advancement lies in the structural modification of the this compound scaffold to enhance its utility as a research tool. These modifications are designed to fine-tune the molecule's properties, such as its binding affinity for specific enzymes or receptors, its stability, or its ability to act as a probe. Examples of such modifications include:

Gamma-Substituted Analogues : The synthesis of analogs with substitutions at the gamma-carboxyl group of the glutamate (B1630785) moiety, such as pteroyl-S-alkyl-DL-homocysteine (RS)-sulfoximines, has been explored. These modifications can impact the molecule's interaction with enzymes like dihydrofolate reductase and thymidylate synthase. nih.gov

Aza Homologues : The introduction of an additional nitrogen atom in the side chain of folic acid analogues has been investigated. While some of these aza homologues did not show significant inhibitory activity in certain cancer cell lines, they demonstrated the ability to substitute for folate derivatives as cofactors in key metabolic pathways, highlighting their potential as research tools to study these processes. nih.gov

Heterocyclic Fused Systems : Novel synthetic strategies have been employed to create fused heterocyclic systems on the folic acid molecule. These complex derivatives offer new scaffolds for exploring structure-activity relationships and developing compounds with unique biological activities. mdpi.com

Phosphonic Acid Derivatives : The synthesis of aminophosphonic acid derivatives has been a subject of interest due to their wide range of potential applications, including as enzyme inhibitors and antibacterial agents. londonmet.ac.uk Incorporating such groups into the this compound structure could yield novel research probes.

These advanced synthetic and modification strategies are providing researchers with a more diverse toolkit of this compound derivatives, enabling more precise investigations into folate metabolism and the development of targeted molecular agents.

Integration with Emerging Nanotechnology and Biomaterial Platforms for Advanced Research Tools

The convergence of nanotechnology and biomaterials with folate biology has opened up exciting new avenues for the use of this compound in advanced research applications. As an analog of folic acid, this compound can be utilized in targeting strategies for cells that overexpress folate receptors, a hallmark of many cancer cells. proquest.comnih.govmdpi.com

The integration of this compound and its derivatives with various nano- and biomaterial platforms includes:

Nanoparticle-Based Delivery Systems : Folic acid and its analogs are widely used to functionalize nanoparticles, creating targeted delivery systems for therapeutic agents or imaging probes. nih.govresearchgate.net These "nano-sized trojans" can selectively deliver their cargo to folate receptor-positive cells. nih.gov Gold nanoparticles, iron oxide nanoparticles, and β-cyclodextrin-based nanoparticles are among the platforms being explored for this purpose. nih.govnih.govrsc.org The encapsulation of folate analogs within nanoparticles can also protect them from degradation and enhance their bioavailability. islandscholar.ca

Curcumin (B1669340) Nanocrystals : Folic acid has been used to decorate curcumin nanocrystals, creating highly loaded "Trojan horses" to target cancer cells. This approach enhances the uptake of the therapeutic agent in cancer cells while reducing uptake by macrophages. nih.govacs.org

Theranostic Platforms : Folic acid-conjugated iron oxide nanoparticles (FA-IONPs) have shown potential as theranostic platforms. These nanoparticles can be used for simultaneous targeting, MRI detection, and hyperthermia treatment of cancer cells, offering a multi-pronged approach to cancer research and therapy. rsc.org

The development of these advanced research tools, leveraging the targeting capabilities of folate analogs like this compound, is expected to provide more sensitive and specific methods for studying cellular processes and evaluating the efficacy of targeted therapies.

Computational Design and Predictive Modeling of this compound Derivatives for Specific Research Applications

Computational design and predictive modeling have become indispensable tools in modern drug discovery and molecular design. cas.orgpharmajen.compatheon.com These in silico approaches are being increasingly applied to the design and optimization of this compound derivatives for specific research applications, accelerating the development process and providing valuable insights into molecular interactions.

Key computational approaches include:

Molecular Docking and Dynamics Simulations : These methods are used to predict the binding affinity and interaction modes of folic acid analogs with their target proteins, such as the folate receptor alpha (FRα) and dihydrofolate reductase (DHFR). semanticscholar.orgusm.my For example, in silico studies have been used to design folic acid analogs with heterocyclic substitutions that exhibit improved affinity and stability towards FRα. semanticscholar.org

Quantum Mechanics (QM) and Molecular Dynamics (MD) : A combination of QM and classical MD simulations can be used to design and optimize the functionalization of nanoparticles with folic acid derivatives. This multi-scale modeling approach provides detailed insights into the adsorption modes and interactions at the molecular level. rsc.org

Predictive ADME Models : Computational models are utilized to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These models help in the early stages of development to filter compounds with favorable pharmacokinetic profiles. pharmajen.com

Virtual Screening : Large libraries of virtual compounds can be screened in silico to identify potential hits with desired biological activities. This approach has been used to explore the potential of folic acid and its derivatives against various biological targets. nih.gov

By leveraging these computational tools, researchers can rationally design this compound derivatives with tailored properties, such as enhanced binding to a specific target or improved metabolic stability, thereby creating more effective and specific research probes.

Interdisciplinary Research Approaches for this compound in Chemical Biology

The study of this compound is inherently interdisciplinary, drawing on principles from chemistry, biology, and medicine. In the field of chemical biology, this compound and its derivatives serve as powerful tools to probe and manipulate biological systems.

Interdisciplinary research involving this compound encompasses:

Probing Folate Metabolism : As an antimetabolite of folic acid, this compound can be used to study the intricate network of folate-dependent one-carbon transfer reactions, which are essential for the biosynthesis of nucleotides and certain amino acids. nih.govnews-medical.net Mathematical models of folate metabolism can be used to investigate the effects of antifolates and understand the dynamics of drug resistance. nih.gov

Development of Antifolates : The design and synthesis of novel antifolates based on the this compound scaffold is a major area of research. These compounds are investigated for their potential as antibacterial and anticancer agents by targeting key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR). nih.govresearchgate.net

Fluorescent Probes : Conjugating fluorescent dyes to folic acid analogs allows for the visualization and tracking of these molecules within cells. These fluorescent probes are valuable tools for studying folate receptor-mediated endocytosis and the intracellular fate of folate derivatives. google.com

Targeted Drug Delivery in Cancer Research : The overexpression of folate receptors on the surface of many cancer cells provides a basis for targeted drug delivery strategies. Interdisciplinary teams of chemists, biologists, and pharmacologists are working to develop folate-conjugated therapeutics that can selectively target and kill cancer cells. proquest.comnih.govnih.gov

The continued collaboration across these scientific disciplines will be essential for fully elucidating the biological roles of folates and for harnessing the potential of this compound and its derivatives as sophisticated tools in chemical biology research.

Q & A

Q. What are the key metabolic pathways involving HH-Folic acid, and how can researchers design experiments to elucidate its mechanisms?

this compound participates in one-carbon transfer reactions critical for nucleotide synthesis (e.g., thymidylate) and methylation processes (e.g., DNA methylation). To study these pathways, researchers can:

Q. How should researchers determine the optimal dosage of this compound in preclinical studies to balance efficacy and toxicity?

A dose-response framework is essential:

- Conduct in vitro cytotoxicity assays (e.g., IC calculations) across a range of concentrations.

- In animal models, use escalating doses (e.g., 0.2–1.0 mg/kg) and monitor biomarkers like serum folate levels and homocysteine reduction .

- Reference clinical trial For neural-tube defect prevention, 0.8 mg/day showed efficacy without adverse effects in humans (Table 1) .

Table 1 : Efficacy of this compound in a Clinical Trial (Adapted from )

| Group | Neural-Tube Defects | Congenital Malformations (per 1000) |

|---|---|---|

| Vitamin Supplement | 0 | 13.3 |

| Trace-Element | 6 | 22.9 |

Q. What experimental controls are critical when assessing this compound’s impact on epigenetic regulation?

- Include negative controls (e.g., folate-deficient diets) and positive controls (e.g., known methyl donors like SAM).

- Validate methylation changes using bisulfite sequencing or ChIP-seq for histone modifications .

- Account for genetic variability (e.g., MTHFR C677T polymorphism) in human studies .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound studies, such as differential outcomes in cancer prevention versus promotion?

Contradictions often arise from context-dependent mechanisms. Methodological approaches include:

- Stratifying data by tissue type (e.g., normal vs. cancerous) and folate status (deficient vs. supplemented).

- Applying systems biology models to identify threshold effects (e.g., dual role in DNA repair and proliferation) .

- Meta-analyses of randomized controlled trials (RCTs) to resolve population-specific discrepancies .

Q. What advanced statistical models are suitable for analyzing non-linear relationships in this compound datasets?

- Machine learning (e.g., random forests) to identify interactions between folate levels, genetic variants, and environmental factors.

- Bayesian hierarchical models for multi-center RCTs with heterogeneous cohorts .

- Dose-time-response curves to model epigenetic changes over prolonged supplementation periods .

Q. How should researchers design longitudinal studies to evaluate this compound’s role in age-related diseases?

- Cohort selection: Prioritize populations with baseline folate deficiency and longitudinal biospecimen storage (e.g., plasma, DNA).

- Endpoints: Combine clinical outcomes (e.g., cognitive decline) with omics data (e.g., methylation arrays).

- Confounding control: Adjust for dietary folate intake, B12 status, and lifestyle factors .

Methodological Guidelines

- Data Contradiction Analysis : Use triangulation (e.g., cross-validation with in vitro, animal, and clinical data) to resolve inconsistencies .

- Ethical Considerations : Ensure transparency in reporting conflicts of interest, particularly in industry-funded supplementation trials .

- Reproducibility : Provide raw datasets and analytical code in supplementary materials, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.